molecular formula CHN B1236095 Hydrogen isocyanide

Hydrogen isocyanide

Cat. No.: B1236095
M. Wt: 27.025 g/mol
InChI Key: QIUBLANJVAOHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrogen isocyanide (HNC) is a high-energy isomer of hydrogen cyanide (HCN) and a crucial molecule in the field of astrochemistry and combustion research . With a linear triatomic structure and a large dipole moment of 3.05 Debye, HNC is readily detectable by radio telescopes, making it an invaluable tracer for dense gas in molecular clouds and for studying star formation processes . In the interstellar medium, HNC is a fundamental piece in the complex network of chemical reactions involving nitrogen-containing compounds . Its abundance relative to HCN is highly temperature-dependent, allowing researchers to use the [HNC]/[HCN] ratio as a spectroscopic thermometer to infer the physical conditions of protostellar cores and other astronomical environments . In combustion science, HNC serves as a significant intermediate in the oxidation of hydrogen cyanide . At elevated temperatures, HCN and HNC equilibrate rapidly, and the higher reactivity of HNC provides a fast, alternative oxidation pathway for cyanides, influencing the formation of species like HNCO in fuel-rich flames . Furthermore, HNC's neutral chemistry is a key area of study for modeling the complex atmospheric processes on moons like Titan . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Properties

Molecular Formula

CHN

Molecular Weight

27.025 g/mol

IUPAC Name

methanidylidyneazanium

InChI

InChI=1S/CHN/c1-2/h2H

InChI Key

QIUBLANJVAOHHY-UHFFFAOYSA-N

SMILES

[C-]#[NH+]

Canonical SMILES

[C-]#[NH+]

Synonyms

hydrogen isocyanide
isocyanic acid

Origin of Product

United States

Scientific Research Applications

Introduction to Hydrogen Isocyanide

This compound, with the molecular formula HNC, is an important chemical compound that serves as a minor tautomer of hydrogen cyanide (HCN). Its significance spans various fields, particularly in astrochemistry, where it is prevalent in the interstellar medium. This article will explore the applications of this compound, focusing on its scientific research applications, and will provide comprehensive data tables and case studies.

Astrochemistry

This compound plays a crucial role in astrochemistry due to its presence in the interstellar medium. Its detection has been linked to the formation of complex organic molecules, which are essential for understanding the chemical processes occurring in space.

  • Detection in Titan's Atmosphere : The first identification of this compound in Titan's atmosphere was made using the HIFI instrument on the Herschel Space Observatory. This discovery has implications for understanding Titan's atmospheric chemistry and potential prebiotic conditions .
  • Role in Molecular Formation : this compound is involved in the formation of significant organic molecules such as adenine, a nucleobase crucial for life. The isomerization process between hydrogen cyanide and this compound serves as an indicator of physical conditions in various regions of the interstellar medium .

Combustion Chemistry

This compound participates in combustion reactions, particularly in its interactions with radicals like methyl (CH₃). Understanding these reactions helps in modeling combustion processes and improving efficiency.

  • Kinetic Studies : Recent studies have detailed the kinetic mechanisms for reactions involving this compound and methyl radicals. These investigations utilized advanced computational methods to determine rate constants across a range of temperatures and pressures, revealing temperature-dependent reaction pathways .

Chemical Reaction Mechanisms

This compound's reactivity contributes to various chemical mechanisms, including those leading to larger organic species.

  • Isomerization Reactions : The isomerization between hydrogen cyanide and this compound has been extensively studied. This process can lead to the formation of larger organic molecules under specific conditions, which are vital for understanding prebiotic chemistry .

Environmental Chemistry

The environmental implications of this compound are also noteworthy, particularly concerning its formation and behavior in different atmospheric conditions.

  • Neutral Production Mechanisms : Research has proposed new neutral chemical schemes for hydrogen cyanide and this compound production in Titan’s upper atmosphere. These models account for numerous reactions and provide insights into the atmospheric chemistry of celestial bodies .

Data Tables

Reaction TypeTemperature Range (K)Pressure Range (torr)Dominant Pathway
HNC + CH₃ → Products300 - 20001 - 10,000C-addition
HCN + CH₃ → Products300 - 20001 - 10,000H-abstraction at high T

Case Study 1: Detection of this compound in Titan's Atmosphere

The detection of this compound in Titan's atmosphere was achieved through advanced spectroscopic techniques. The results indicated that HNC plays a significant role in Titan's complex atmospheric chemistry, influencing models predicting its composition and behavior .

Case Study 2: Kinetic Mechanisms in Combustion Chemistry

A comprehensive study on the kinetics of hydrogen cyanide and this compound reactions with methyl radicals revealed critical insights into combustion processes. The findings demonstrated how temperature and pressure affect reaction pathways, aiding the development of more efficient combustion models .

Comparison with Similar Compounds

Comparative Data Table

Property HNC HCN MeNC Gold(I) Alkylisocyanides
Structure H–N≡C H–C≡N CH₃–N≡C R–N≡C–Au–X (X = halide)
Stability (ΔH) +14.7 kcal mol⁻¹ 0 (reference) N/A Stable in crystalline phases
Bond Length (N≡C) ~1.18 Å ~1.16 Å (C≡N) ~1.18 Å ~1.18 Å
Reactivity High (combustion) Moderate Forms H-bonds Catalytic, mesogenic
Applications Combustion models Industrial chemicals Coordination chemistry Liquid crystals, catalysis

Research Findings and Challenges

  • Kinetics : HNC reacts with methyl radicals (CH₃ ) via a 1.5 kcal mol⁻¹ lower energy barrier than HCN, explaining its rapid consumption in combustion .
  • Spectroscopy : HNC and HCN are distinguishable via IR/Raman spectra; HNC’s N–H stretch occurs at higher frequencies than HCN’s C–H stretch .
  • HCN’s high toxicity is well-documented, necessitating cautious handling .

Preparation Methods

Mechanistic Basis for HCN → HNC Conversion

The interconversion between HCN and HNC is governed by a high activation energy barrier (~198.5 kJ/mol in the gas phase). However, the presence of catalytic environments—such as icy grain surfaces in the interstellar medium (ISM)—drastically reduces this barrier. Quantum chemical studies demonstrate that water clusters facilitate a proton relay mechanism, enabling tautomerization at temperatures as low as 10–100 K.

Role of Water Clusters in Lowering Activation Energy

A four-water-molecule system (H₂O)₄ acts as a proton shuttle, stabilizing the transition state through hydrogen bonding. Computational models reveal that the activation energy drops to ~12,000 cm⁻¹ (143.5 kJ/mol) in the presence of this cluster, enabling measurable isomerization rates under cryogenic conditions.

Table 1: Activation Energies for HCN ⇌ HNC Isomerization

EnvironmentActivation Energy (kJ/mol)Source
Gas phase (isolated)198.5
(H₂O)₂ cluster143.5
Ice XI (010) surface model136.8

Laboratory-Scale Isomerization Protocols

Mimicking interstellar conditions, laboratory setups employ cryogenic matrices (e.g., solid argon at 10 K) doped with HCN and water ice. Irradiation with UV light or microwave discharge initiates the reaction, yielding HNC detectable via rotational spectroscopy.

Precursor Decomposition via Flow-Tube Reactors

Methanimine as a Strategic Precursor

Methanimine (HN=CH₂) serves as a high-yield precursor for HNC synthesis. In a flow-tube reactor, fluorine atoms abstract hydrogen from methanimine, producing HNC and HCN isomers.

Reaction Pathway :

HN=CH2+FHNC+HF+CH2F[6]\text{HN=CH}2 + \text{F} \rightarrow \text{HNC} + \text{HF} + \text{CH}2\text{F} \quad

Experimental Setup and Optimization

The reactor configuration involves:

  • Precursor Introduction : Methanimine vapor is diluted in helium (He) carrier gas.

  • Fluorine Generation : A microwave discharge source produces atomic fluorine (F).

  • Cold Trapping : Products are collected in U-traps cooled to −80°C to isolate HNC.

Critical Parameters :

  • Temperature: 90°C for precursor volatilization.

  • Pressure: Maintained at 0.1 mbar to ensure laminar flow.

  • Detection: Photoelectron spectroscopy at 13 eV photon energy confirms HNC via its unique ionization signature.

Challenges in Stabilizing and Isolating HNC

Thermodynamic Instability

HNC’s higher energy relative to HCN (ΔH = +46.9 kJ/mol) necessitates rapid quenching to prevent reversion. Cryogenic trapping (−196°C using liquid nitrogen) and matrix isolation techniques are standard for stabilization.

Competing Byproducts

Co-production of HCN and hydrogen fluoride (HF) complicates purification. Selective adsorption on molecular sieves (e.g., 3Å zeolites) or fractional distillation under vacuum achieves partial separation .

Q & A

Q. How can researchers experimentally distinguish between HNC and its isomer HCN in laboratory or interstellar studies?

HNC and HCN are distinguished using rotational and vibrational spectroscopy. For example, microwave spectroscopy identifies distinct rotational transitions due to differences in dipole moments (HNC: ~3.0 D; HCN: ~2.98 D) and bond lengths (HNC: N–C = 1.18 Å; HCN: C–N = 1.16 Å) . Infrared spectroscopy resolves their stretching modes: HNC exhibits ν(N–H) ~3650 cm⁻¹, while HCN shows ν(C–H) ~3300 cm⁻¹. In interstellar studies, hyperfine splitting in radio spectra (e.g., using the Atacama Large Millimeter Array) helps separate their signals, accounting for optical depth effects in column density calculations .

Q. What safety protocols are critical when handling HNC in laboratory settings?

Due to HNC’s acute toxicity (inhibits cytochrome c oxidase) and flammability, researchers must:

  • Use gas-tight systems with continuous ventilation (e.g., fume hoods rated for cyanide compounds).
  • Employ real-time HCN/HNC detectors (e.g., electrochemical sensors calibrated for <1 ppm thresholds).
  • Equip personnel with NIOSH-approved respirators (e.g., powered air-purifying respirators with multi-gas cartridges) and butyl rubber gloves .

Q. What synthetic routes are recommended for generating HNC under controlled conditions?

HNC is synthesized via:

  • Photolysis of HNCO : UV irradiation (254 nm) of isocyanic acid (HNCO) in argon matrices yields HNC, monitored via FTIR .
  • Discharge methods : Electric discharge in HCN gas (e.g., 500 V, 10 mA) induces isomerization, with product ratios (HNC:HCN) temperature-dependent (favors HNC below 100 K) .

Advanced Research Questions

Q. How does the isomerization mechanism between HNC and HCN inform prebiotic chemistry or combustion models?

The HNC↔HCN isomerization involves a bifurcated transition state with a triangular H–C–N geometry (C–N bond length: ~1.3 Å; H–C/N distances: ~1.1 Å) . In combustion, HNC’s higher reactivity (vs. HCN) accelerates nitrogen oxide (NOx) formation via pathways like HNC + O → NCO + H, critical for modeling NOx emissions in fuel-rich flames . In prebiotic chemistry, HNC’s interstellar abundance (e.g., in cold molecular clouds) suggests its role in forming nitrogenous organics like adenine via polymerizations .

Q. What computational methods are most reliable for modeling HNC’s electronic structure and reaction dynamics?

  • Ab initio methods : CCSD(T)/aug-cc-pVTZ accurately predicts HNC’s vibrational frequencies (error <1%) and isomerization barriers (~125 kJ/mol) .
  • Dynamics : Quasi-classical trajectory (QCT) simulations on potential energy surfaces (e.g., NN4 PES) reproduce branching ratios in HNC + O(³P) reactions .
  • Solvent effects : Polarizable continuum models (PCM) reveal HNC’s stabilization in polar solvents (e.g., methanol) via N≡C···H–O hydrogen bonds .

Q. How do discrepancies in spectroscopic data for HNC impact interstellar medium (ISM) observations?

Optical depth (τ) effects cause underestimation of HNC column densities by up to 45% in high-τ regions (e.g., dense molecular cores) . Researchers must correct using non-LTE radiative transfer codes (e.g., RADEX) with collisional rate coefficients from quantum scattering calculations .

Methodological Challenges and Data Analysis

Q. What experimental strategies mitigate reproducibility issues in HNC-related surface-enhanced Raman spectroscopy (SERS)?

Reproducible SERS of HNC derivatives (e.g., phenyl isocyanide) requires:

  • Substrate standardization : Au/Ag nanoparticles with controlled size (±2 nm) and interparticle gaps (1–3 nm) via lithography.
  • Multivariate analysis : Principal component analysis (PCA) or partial least squares (PLS) to deconvolute overlapping bands (e.g., N≡C stretch vs. ring vibrations) .

Q. How should researchers address contradictions in kinetic data for HNC oxidation pathways?

Conflicting rate constants (e.g., HNC + O₂) arise from differences in shock tube vs. flow reactor conditions. Resolve via:

  • Cross-validation : Combine laser-induced fluorescence (LIF) for HNC detection with mass spectrometry for product quantification.
  • Master equation modeling : Incorporate collisional energy transfer parameters (⟨ΔE⟩_down) from trajectory calculations .

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